
1,2-双(甲基二乙氧基硅烷基)乙烷
描述
1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound with the molecular formula C12H30O4Si2 and a molecular weight of 294.54 g/mol . It is a liquid at room temperature with a boiling point of 80°C at 1.5 mmHg and a density of 0.92 g/mL . This compound is primarily used in the field of organosilicon chemistry and has applications in various industrial and research settings.
科学研究应用
1,2-Bis(methyldiethoxysilyl)ethane has a wide range of applications in scientific research, including:
作用机制
Target of Action
1,2-Bis(methyldiethoxysilyl)ethane is a type of organosilicon compoundLike other organosilicon compounds, it may interact with various biological molecules depending on its structure and functional groups .
Mode of Action
It is known that organosilicon compounds can form covalent bonds with various biological molecules, altering their structure and function .
Pharmacokinetics
Like other organosilicon compounds, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethane. For instance, the compound’s reactivity may increase at higher temperatures or under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(methyldiethoxysilyl)ethane can be synthesized through the hydrosilylation reaction of vinylsilane derivatives with diethoxymethylsilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(methyldiethoxysilyl)ethane involves the continuous flow of reactants through a reactor equipped with a platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
1,2-Bis(methyldiethoxysilyl)ethane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water to form silanols and ethanol.
Condensation: Can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture at room temperature.
Condensation: Requires acidic or basic catalysts and can occur at temperatures ranging from 25°C to 100°C.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane bonds, leading to the creation of silicone polymers.
相似化合物的比较
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Used as a protecting reagent for primary amines and has applications in medicine, electronics, and polymer materials.
1,2-Bis(trimethoxysilyl)ethane: Another organosilicon compound with similar applications in the production of silicone polymers and surface modification.
Uniqueness
1,2-Bis(methyldiethoxysilyl)ethane is unique due to its specific reactivity with water and moisture, allowing it to form silanols and ethanol. This property makes it particularly useful in applications requiring controlled hydrolysis and condensation reactions .
属性
IUPAC Name |
2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBDIPWYKTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939334 | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18043-74-8, 88736-80-5 | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) suitable for creating flexible aerogels compared to traditional silica aerogels?
A1: Traditional silica aerogels, derived from precursors like tetramethoxysilane (TMOS), are known for their excellent properties but suffer from mechanical brittleness. BMDEE, on the other hand, introduces flexibility into the aerogel structure. This difference in mechanical behavior stems from the distinct structural arrangements formed during polymerization.
- TMOS forms rigid Si–O–Si–O ring structures that are prone to collapse under compressive stress. []
- BMDEE, with its ethylene bridge (CH2CH2) connecting the silicon atoms, forms a more flexible polymer network. This network can withstand deformation without collapsing because the ethylene bridge allows for structural rearrangement and energy dissipation, ultimately resulting in improved flexibility. [, ]
Q2: How does the ethylene bridge in BMDEE contribute to the enhanced bending flexibility observed in the resulting aerogels?
A2: Research indicates that the ethylene bridge in BMDEE plays a crucial role in improving the bending flexibility of the resulting aerogels compared to those derived from polymethylsilsesquioxane (PMSQ). [] This enhancement is attributed to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


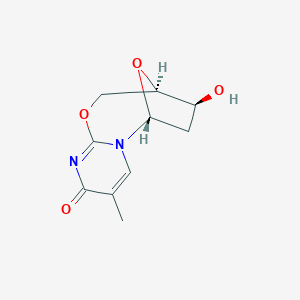
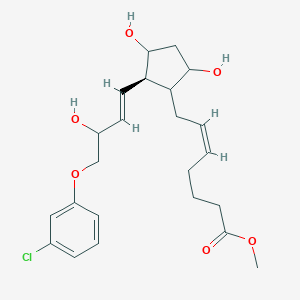
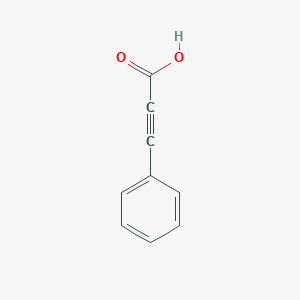
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)

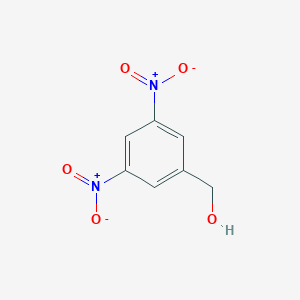
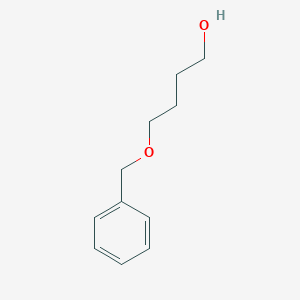
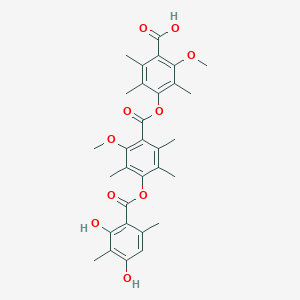



![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

